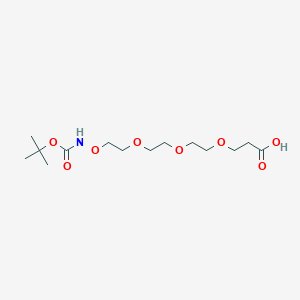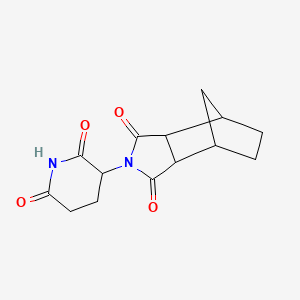
t-Boc-Aminooxy-PEG3-acid
Overview
Description
T-Boc-Aminooxy-PEG3-acid is a PEG linker containing a Boc-protected aminooxy group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of t-Boc-Aminooxy-PEG3-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG3-acid is C14H27NO8 . It has a molecular weight of 337.4 g/mol . The functional groups present in this compound are Boc-protected aminooxy and carboxylic acid .Chemical Reactions Analysis
The terminal carboxylic acid of t-Boc-Aminooxy-PEG3-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG3-acid has a molecular weight of 337.4 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications
Click Chemistry Reactions
t-Boc-Aminooxy-PEG3-acid can be used in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN . Click Chemistry is a type of chemical reaction that is widely used in drug discovery and materials science due to its high yield, mild reaction conditions, and high selectivity .
Surface Modification
The triethoxysilane moiety of t-Boc-Aminooxy-PEG3-acid can be used for surface modification . This is particularly useful in the field of materials science where surface properties of materials are often modified to achieve desired characteristics .
Increasing Water Solubility
The hydrophilic PEG linkers in t-Boc-Aminooxy-PEG3-acid increase the water solubility properties of compounds in aqueous media . This is beneficial in pharmaceutical applications where improving the solubility of drug molecules can enhance their bioavailability .
Formation of Stable Amide Bonds
The terminal carboxylic acid of t-Boc-Aminooxy-PEG3-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property is widely utilized in peptide synthesis and protein conjugation .
Deprotection under Mild Acidic Conditions
The Boc-protected amine in t-Boc-Aminooxy-PEG3-acid can be deprotected under mild acidic conditions . This allows for the selective removal of the Boc group without affecting other functional groups, which is a common strategy in multi-step organic synthesis .
Drug Delivery
t-Boc-Aminooxy-PEG3-acid, like other PEG derivatives, is often used in drug delivery systems . The PEGylation of therapeutic molecules can improve their stability, solubility, and half-life, while reducing their immunogenicity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMJMYYWQYLTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148133 | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG3-acid | |
CAS RN |
1835759-82-4 | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)
![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)



![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)
![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)
